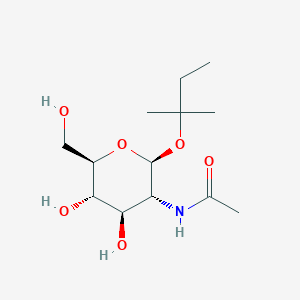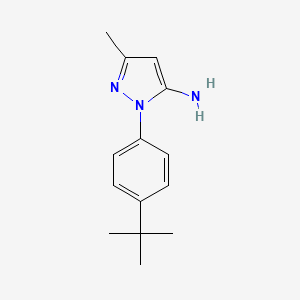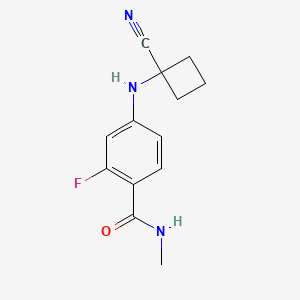![molecular formula C13H18ClN3O3S B1386944 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide CAS No. 951625-09-5](/img/structure/B1386944.png)
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide
Übersicht
Beschreibung
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide (1-CMPP) is an important organic compound that has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-CMPP has a wide range of applications in industrial, medical, and research fields, as it is a versatile compound with various properties.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been used in various scientific research applications, such as in the synthesis of organic compounds, in the study of the structure and properties of organic compounds, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, in the study of the structure and properties of proteins, and in the synthesis of catalysts. Additionally, 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been used in the study of the structure and properties of enzymes, in the synthesis of drugs, and in the study of the structure and properties of DNA.
Wirkmechanismus
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of this enzyme, 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling, as well as to inhibit the production of prostaglandins. Additionally, it has been found to have anti-bacterial, anti-fungal, and anti-viral properties. It has also been found to have anti-cancer properties, as it has been found to reduce the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is easy to synthesize, and it has a wide range of applications in research. However, it is important to note that 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide is a relatively toxic compound, and it should be handled with caution. Additionally, it has a relatively short shelf-life, and it is not stable in aqueous solutions.
Zukünftige Richtungen
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has a wide range of potential future applications. It could be used in the development of new drugs for the treatment of inflammation, pain, and other diseases. Additionally, it could be used in the development of new catalysts for the synthesis of organic compounds. It could also be used in the development of new materials for use in medical and industrial applications. Additionally, it could be used in the development of new diagnostic tests for the detection of diseases. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-21(19,20)10-4-5-12(11(14)7-10)17-6-2-3-9(8-17)13(18)16-15/h4-5,7,9H,2-3,6,8,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNWRGUHIBNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)



![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)


![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)